molecular formula C16H12FNO5S B352338 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid CAS No. 494827-95-1

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid

Cat. No.: B352338
CAS No.: 494827-95-1
M. Wt: 349.3g/mol
InChI Key: XFSNTYITJPDVTQ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a fluoro-benzenesulfonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.

    Introduction of the Fluoro-benzenesulfonylamino Group: This step involves the reaction of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and protein modifications.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro-benzenesulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Fluorophenylboronic acid
  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Uniqueness

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid is unique due to its combination of a benzofuran core with a fluoro-benzenesulfonylamino group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5S/c1-9-15(16(19)20)13-8-11(4-7-14(13)23-9)18-24(21,22)12-5-2-10(17)3-6-12/h2-8,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNTYITJPDVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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